molecular formula C24H25N3O3S B2413809 2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-44-1

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2413809
CAS No.: 393834-44-1
M. Wt: 435.54
InChI Key: DSTDTEAZEXWDPB-UHFFFAOYSA-N
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Description

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Properties

IUPAC Name

2-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-18-7-2-3-9-22(18)24(28)26-20-11-13-21(14-12-20)31(29,30)27-16-5-4-10-23(27)19-8-6-15-25-17-19/h2-3,6-9,11-15,17,23H,4-5,10,16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTDTEAZEXWDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine derivatives.

    Sulfonylation: The piperidine intermediate is then sulfonylated using sulfonyl chloride reagents under basic conditions.

    Coupling with Benzamide: The sulfonylated piperidine is coupled with a benzamide derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer models. In one study, a related compound demonstrated an IC50 value of 25.72 μM against MCF cell lines, indicating its potential for inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties. Sulfonamides have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. For example, related studies have shown that certain sulfonamide derivatives effectively reduced inflammation in animal models by modulating the immune response .

Antibacterial Activity

Another promising application of this compound is its antibacterial activity. Research has identified several derivatives with potent efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A detailed study evaluated the anticancer efficacy of a series of sulfonamide derivatives, including those structurally related to this compound). The results indicated that these compounds significantly inhibited cell proliferation in vitro and showed reduced tumor growth in vivo models.

CompoundIC50 (μM)Cancer Cell Line
Compound A25.72MCF7
Compound B45.20U87 glioblastoma

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of sulfonamide derivatives were assessed using a murine model of inflammation. The study found that treatment with these compounds resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound C80100

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)benzamide

Uniqueness

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a sulfonamide moiety, which is known for enhancing biological activity in various compounds.

Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases and inflammatory pathways. For instance, it has been suggested to interact with NLRP3 inflammasome pathways, leading to reduced IL-1β release in activated macrophages .

2. Pharmacological Effects

Anti-inflammatory Activity:
In vitro studies have demonstrated that this compound can significantly inhibit the secretion of pro-inflammatory cytokines such as IL-1β. The inhibition rates observed were approximately 19.4% at a concentration of 10 µM, with a dose-dependent increase noted at higher concentrations .

Kinase Inhibition:
The compound has shown promise as a GSK-3β inhibitor, with IC50 values reported in the low nanomolar range (around 8 nM). This suggests potential applications in treating conditions like Alzheimer's disease, where GSK-3β plays a crucial role .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µM)Reference
IL-1β Inhibition19.4% inhibition10
GSK-3β InhibitionIC50 = 8 nM-
Anti-pyroptotic Activity24.9% inhibition10

Case Study 1: Inhibition of NLRP3 Inflammasome

A study evaluated the compound's ability to inhibit the NLRP3 inflammasome in human macrophages. It was found that at a concentration of 10 µM, the compound reduced pyroptosis by approximately 24.9% and IL-1β release by 19.4%. This suggests that it may have therapeutic potential in inflammatory diseases where the NLRP3 pathway is implicated .

Case Study 2: Kinase Inhibition Profiles

Another investigation focused on the kinase inhibition profile of various derivatives of benzamide compounds, including our target compound. The results indicated that modifications to the sulfonamide group significantly enhanced inhibitory activity against GSK-3β, making it a candidate for further development in cancer therapies .

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

  • Benzamide Core Formation : React 2-methylbenzoic acid with 4-aminophenyl sulfonyl chloride under dehydrating conditions (e.g., DCC/DMAP in DCM) to form the benzamide intermediate .
  • Sulfonamide Coupling : Introduce the pyridinylpiperidine moiety via nucleophilic substitution using 2-(pyridin-3-yl)piperidine and the sulfonyl chloride intermediate. Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to achieve >75% yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the sulfonamide linkage and methyl substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.8–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (expected m/z: ~439.15 [M+H]+) .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The compound shows optimal stability at pH 6–8, with <10% degradation over 72 hours. Acidic conditions (pH <3) hydrolyze the sulfonamide bond .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store lyophilized powder at -20°C to prevent dimerization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of GlyT1 inhibitory activity in derivatives?

  • Key Modifications : Replace the 2-methyl group on the benzamide with electron-withdrawing groups (e.g., Cl, NO2) to enhance GlyT1 binding. A 3-chloro analog showed a 10-fold increase in potency (IC50 = 1.8 nM vs. 18 nM for the parent compound) .
  • Piperidine Substitution : Introduce bulkier groups (e.g., 4-methylpiperidine) to improve blood-brain barrier penetration. Molecular dynamics simulations (Amber20) predict enhanced hydrophobic interactions with GlyT1’s transmembrane domain .

Q. What experimental strategies resolve contradictions in reported anti-tubercular IC50 values (e.g., 1.35–mM)?

  • Standardized Assays : Use the Microplate Alamar Blue Assay (MABA) under consistent conditions (pH 7.4, 37°C, 7-day incubation). Variations arise from differences in bacterial strain (H37Rv vs. clinical isolates) and compound solubility in DMSO .
  • Metabolite Interference : Employ LC-MS/MS to quantify intracellular concentrations, correcting for metabolite-driven false positives .

Q. How can molecular docking and SPR validate target engagement with neurological or anti-cancer targets?

  • Docking Workflow : Use AutoDock Vina to model interactions with GlyT1 (PDB: 6XKU). The sulfonamide group forms hydrogen bonds with Arg188 and Lys287, while the pyridine ring engages in π-π stacking with Phe325 .
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant GlyT1 on CM5 chips. A KD of 12 nM was reported for the parent compound, with off-rate (koff) <0.01 s⁻¹ indicating tight binding .

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